

A Comprehensive Technical Guide to 5-(Methylthio)indoline

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Compound of Interest

Compound Name: 5-(Methylthio)indoline

CAS No.: 147080-28-2

Cat. No.: B170068

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **5-(Methylthio)indoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical and physical properties, synthesis, spectroscopic data, reactivity, and potential applications, offering a valuable resource for professionals in the field.

Core Properties and Identification

5-(Methylthio)indoline, a derivative of indoline, is characterized by a methylthio group at the 5-position of the indoline ring structure.

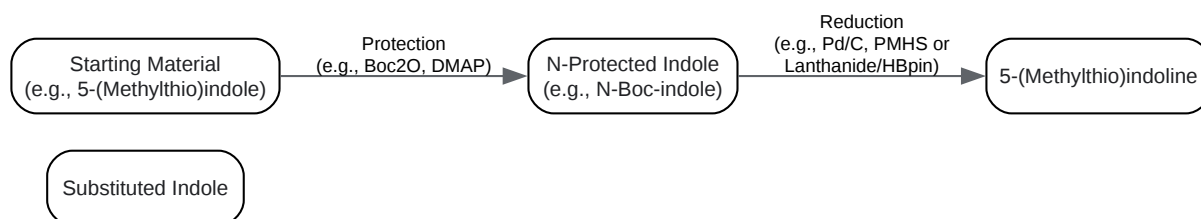
Caption: Chemical Structure of **5-(Methylthio)indoline**

Identifier	Value	Source
CAS Number	77248-65-8	[1][2]
Molecular Formula	C9H11NS	
Molecular Weight	165.26 g/mol	
Synonyms	5-(Methylsulfanyl)indoline, 5-(Methylthio)-2,3-dihydro-1H-indole	

Synthesis of Indoline Scaffolds

The synthesis of substituted indolines is a cornerstone of medicinal chemistry. Various methods have been developed to achieve this, often starting from corresponding indole derivatives. A common and efficient method involves the palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles. This reaction utilizes polymethylhydrosiloxane (PMHS) as a mild and effective reducing agent at room temperature, yielding N-(tert-butoxycarbonyl)indolines in good yields.[3] This protective group strategy is crucial as it modulates the reactivity of the nitrogen atom, allowing for selective modifications at other positions of the molecule before its removal under acidic conditions.

Another powerful technique is the lanthanide/B(C₆F₅)₃-promoted hydroboration reduction of indoles using pinacolborane (HBpin). This method provides a versatile route to a range of nitrogen-containing heterocycles and has shown potential for large-scale applications.[3]



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Caption: General Synthesis Workflow for Indolines

Spectroscopic and Analytical Data

Characterization of **5-(Methylthio)indoline** relies on standard analytical techniques. While specific spectra for this exact compound are not readily available in public databases, the expected spectroscopic features can be inferred from related structures like 5-methylindole.

- ¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the indoline core (typically in the 2.5-3.5 ppm region), the N-H proton (if not exchanged), and a sharp singlet for the methylthio group protons (around 2.5 ppm).
- ¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for the eight carbon atoms of the indoline ring system and the carbon of the methylthio group. The chemical shifts would be influenced by the electron-donating nature of the nitrogen and sulfur atoms.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (165.26 m/z). Fragmentation patterns would likely involve the loss of the methylthio group or cleavage of the five-membered ring.

For comparison, the related compound 5-methylindole exhibits a molecular ion peak at m/z 131, with a prominent fragment at m/z 130.^[4]

Reactivity and Chemical Behavior

The indoline scaffold is a versatile building block in organic synthesis. The nitrogen atom can be acylated, alkylated, or arylated. The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents. The methylthio group at the 5-position can potentially be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the electronic properties and biological activity of the molecule.

Research on related compounds, such as N-methyltetrahydrothiopyrano[4,3-b]indole, has shown that reactions with arenesulphonyl azides can lead to complex rearrangements and the formation of spirocyclic indoline derivatives.^[5]

Applications in Drug Discovery and Development

The indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6][7] Indoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and cardiovascular effects.[6][7]

The incorporation of a methylthio group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the lipophilicity of the molecule is influenced by the methylthio substituent, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific applications of **5-(Methylthio)indoline** are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents. The broader class of indole-containing pharmaceuticals has seen significant success, with over 40 FDA-approved drugs for various clinical conditions.[8]

Safety and Handling

While specific safety data for **5-(Methylthio)indoline** is limited, the related compound 5-(Methylthio)-1H-indole is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is prudent to handle **5-(Methylthio)indoline** with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

References

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